molecular formula C14H11BrO2S B1323267 Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- CAS No. 113425-21-1

Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-

Cat. No.: B1323267
CAS No.: 113425-21-1
M. Wt: 323.21 g/mol
InChI Key: ASOWTPFUZXEJRM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-bromophenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- typically involves the reaction of 2-bromobenzyl chloride with thiobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or other substituted derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the thioether group may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[[(2-chlorophenyl)methyl]thio]-
  • Benzoic acid, 2-[[(2-fluorophenyl)methyl]thio]-
  • Benzoic acid, 2-[[(2-iodophenyl)methyl]thio]-

Uniqueness

Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic applications.

Properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOWTPFUZXEJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640875
Record name 2-{[(2-Bromophenyl)methyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113425-21-1
Record name 2-{[(2-Bromophenyl)methyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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